molecular formula C19H18FNO3 B4230060 2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B4230060
M. Wt: 327.3 g/mol
InChI Key: RIBVRZNODBWRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that has been the subject of significant research in recent years. This compound is of interest to the scientific community due to its potential applications in the fields of medicinal chemistry and drug development. In

Scientific Research Applications

2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been the subject of significant research in the fields of medicinal chemistry and drug development. This compound has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, it has been studied for its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its ease of synthesis. The reaction proceeds under mild conditions and yields a high purity product. In addition, this compound has been shown to have a number of potential applications in the fields of medicinal chemistry and drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in treating various diseases.

Future Directions

There are a number of future directions for research on 2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. In addition, this compound could be studied for its potential as a neuroprotective agent in the treatment of various neurodegenerative diseases. Finally, the antioxidant and anti-inflammatory properties of this compound could be further explored for their potential in the treatment of various diseases.

properties

IUPAC Name

(2-fluorophenyl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-13-6-8-16(9-7-13)21-11-15(10-18(21)22)19(23)24-12-14-4-2-3-5-17(14)20/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBVRZNODBWRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-fluorobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.